molecular formula C16H12ClN5O2 B7829378 7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B7829378
M. Wt: 341.75 g/mol
InChI Key: DDXGEAKCEBOTHN-UHFFFAOYSA-N
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Description

7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a pyrido[2,3-d]pyrimidine derivative characterized by a fused bicyclic core with a 4-chlorophenyl substituent at position 5, methyl groups at positions 1 and 3, and a nitrile group at position 4. Its structural features, including the electron-withdrawing chlorophenyl group and nitrile moiety, contribute to its reactivity and physicochemical properties, such as solubility and stability .

Properties

IUPAC Name

7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O2/c1-21-14-12(15(23)22(2)16(21)24)11(10(7-18)13(19)20-14)8-3-5-9(17)6-4-8/h3-6H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXGEAKCEBOTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile (CAS No. 444116-23-8) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClN5O2 with a molecular weight of approximately 341.75 g/mol. The structure features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds with a pyrido[2,3-d]pyrimidine structure exhibit promising anticancer properties. In particular:

  • Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways. For example, they can act as inhibitors of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Case Study : In vitro studies demonstrated that derivatives of pyrido[2,3-d]pyrimidine showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.

Antidiabetic Activity

Another area of interest is the compound's potential as a DPP-4 inhibitor:

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition : DPP-4 inhibitors are critical in the management of type 2 diabetes mellitus (T2DM). The structure of 7-amino derivatives has been linked to enhanced DPP-4 inhibition compared to other scaffolds. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism .
  • Research Findings : A study highlighted that structural modifications in the pyrido[2,3-d]pyrimidine framework could lead to improved DPP-4 inhibitory activity. The compound's ability to reduce blood glucose levels was confirmed in animal models.

Comparative Biological Activities

The following table summarizes the biological activities observed in various studies involving similar compounds:

Compound NameTarget ActivityIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine Derivative ADHFR Inhibition15
Pyrido[2,3-d]pyrimidine Derivative BDPP-4 Inhibition25
Pyrido[2,3-d]pyrimidine Derivative CCytotoxicity in Cancer Cells20

Synthesis and Modifications

The synthesis of 7-amino derivatives typically involves regioselective amination techniques that enhance biological activity. Modifications such as halogen substitutions (e.g., chlorine or fluorine) have been shown to significantly affect the pharmacological properties of these compounds.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine core fused with a tetrahydropyridine ring, which contributes to its biological activity. The presence of an amino group and a chlorophenyl moiety enhances its pharmacological properties.

Medicinal Chemistry

This compound has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.

Case Study: Antitumor Activity

A study published in Medicinal Chemistry demonstrated that modifications to the pyrimidine structure could enhance cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was linked to its interaction with DNA topoisomerases, crucial enzymes involved in DNA replication and repair.

Antimicrobial Properties

Research indicates that compounds similar to 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo have shown promising results as antimicrobial agents . These compounds can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a study published in Journal of Antibiotics, derivatives were tested against strains of Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, suggesting that these compounds could be developed into effective antimicrobial therapies.

Enzyme Inhibition

The compound has been explored for its ability to act as an enzyme inhibitor , particularly against enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A research article highlighted the compound's inhibitory effects on certain kinases involved in cellular signaling pathways. This inhibition could lead to decreased cell proliferation and survival in cancer cells.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its antioxidant properties and ability to modulate neuroinflammatory responses.

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential antitumor activity; induces apoptosis in cancer cells
Antimicrobial PropertiesEffective against bacterial and fungal strains
Enzyme InhibitionInhibits key enzymes involved in cellular signaling
Neuroprotective EffectsProtects neuronal cells from oxidative stress

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., 4-NO₂) enhance electrophilicity but reduce solubility compared to halogens (Cl, F) .
  • Substituent position : The 2-chlorophenyl analogue exhibits steric hindrance, affecting reaction kinetics and crystallinity .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The nitrile group in all analogues shows strong absorption near 2220 cm⁻¹, while carbonyl stretches (1650–1700 cm⁻¹) vary slightly with substituent electronic effects .
  • NMR Data: Methyl groups resonate at δ 3.0–3.4 ppm, and aromatic protons shift depending on substituent electronegativity (e.g., δ 8.27 ppm for 4-NO₂ vs. δ 7.19 ppm for 4-F) .

Preparation Methods

Multi-Step Synthesis via Conjugate Addition and Cyclization

The foundational approach to pyrido[2,3-d]pyrimidine derivatives involves a two-step conjugate addition and cyclization strategy. As reported by Kobayashi et al., 4-chloro-5-lithio-6-methoxypyrimidines react with 2-(arylmethylidene)propanedinitriles at –78°C in tetrahydrofuran (THF) to form intermediate adducts . These adducts undergo cyclization upon treatment with aliphatic amines in 1,2-dimethoxyethane (DME), yielding 7-amino-5,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitriles . For the target compound, substitution of the aryl group with 4-chlorophenyl would require using 2-(4-chlorobenzylidene)propanedinitrile as the starting material.

Key advantages of this method include the use of inexpensive reagents and moderate yields (40–53% for intermediate uracil derivatives) . However, the need for cryogenic conditions and multi-step purification limits scalability. The mechanism proceeds through a lithium-mediated conjugate addition, followed by amine-induced cyclization and tautomerization (Scheme 1) .

One-Pot Catalytic Synthesis Using Metal-Organic Frameworks

A solvent-free, one-pot methodology employing MIL-125(Ti)-N(CH2PO3H2)2 as a mesoporous catalyst has been developed for tetrahydropyrido[2,3-d]pyrimidines . This method condenses 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile, 6-amino-1,3-dimethyluracil, and aromatic aldehydes at 100°C . Substituting the aldehyde component with 4-chlorobenzaldehyde would directly yield the target compound.

The reaction mechanism involves a vinylogous anomeric-based oxidation, enabling rapid cyclization within 2–3 hours . The MOF catalyst enhances reaction efficiency by providing acidic sites for activation, achieving yields exceeding 85% for analogous compounds . This approach is notable for avoiding toxic solvents and minimizing byproducts.

Bismuth Triflate-Catalyzed Three-Component Reaction

The most direct and high-yielding route to the target compound employs bismuth triflate [Bi(OTf)3] as a Lewis acid catalyst . This one-pot method combines 6-amino-1,3-dimethyluracil, malononitrile, and 4-chlorobenzaldehyde in ethanol at 80°C, achieving completion within 2 hours . The reaction proceeds via a Knoevenagel condensation to form a benzylidene malononitrile intermediate, followed by Michael addition and intramolecular cyclization (Scheme 2) .

Component Quantity Role
6-Amino-1,3-dimethyluracil1 mmolNucleophilic amine source
Malononitrile1 mmolCarbonyl electrophile
4-Chlorobenzaldehyde1 mmolAryl substituent precursor
Bi(OTf)310 mol%Lewis acid catalyst
Ethanol5 mLSolvent

This method yields the target compound in ~88% isolated yield after recrystallization . Comparative analysis with other aldehydes (e.g., 4-methoxybenzaldehyde, 2,4-difluorobenzaldehyde) confirms the generality of the approach, with electron-withdrawing groups like 4-chlorophenyl enhancing reaction rates .

Vilsmeier Reagent-Mediated Cyclization

An alternative pathway involves the Vilsmeier reagent (POCl3/DMF) to activate 6-amino-1,3-dimethyluracil for cyclization with cyanoacetamide . While primarily used for pyrido[2,3-d]pyrimidine-2,4-diones, modifying the electrophile to malononitrile could yield the 6-carbonitrile derivative . However, this method requires stringent anhydrous conditions and offers lower yields (~65%) compared to Bi(OTf)3-catalyzed synthesis .

Comparative Analysis of Synthetic Methods

Method Conditions Yield Time Scalability
Conjugate Addition –78°C, THF/DME40–53%8–10 hLow
MOF-Catalyzed 100°C, solvent-free>85%2–3 hModerate
Bi(OTf)3-Catalyzed 80°C, ethanol88%2 hHigh
Vilsmeier Reagent Anhydrous, DMF/POCl3~65%6 hLow

The Bi(OTf)3-catalyzed method emerges as the most efficient, balancing high yield, short reaction time, and operational simplicity . Solvent-free MOF catalysis offers environmental benefits but requires higher temperatures . The conjugate addition route, though versatile, is less practical for large-scale synthesis due to cryogenic requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

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